Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics . The compound is characterized by its azo group, which is responsible for its colorant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- typically involves the azo coupling reaction. This process includes the reaction of an aromatic amine with a nitrous acid derivative to form a diazonium salt, which then couples with another aromatic compound to form the azo compound . The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and subsequent coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of this compound primarily involves its interaction with light, leading to the absorption and reflection of specific wavelengths, which gives it its color properties. The azo group plays a crucial role in this process by allowing the compound to undergo electronic transitions that result in color formation . Additionally, in biological systems, the compound may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-:
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:
Uniqueness
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- is unique due to its specific substituents, which impart distinct color properties and reactivity compared to other similar azo compounds. The presence of the bromo and nitro groups significantly influences its chemical behavior and applications .
Properties
CAS No. |
68214-79-9 |
---|---|
Molecular Formula |
C19H20BrN5O3 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3-[4-[(2-bromo-6-methyl-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C19H20BrN5O3/c1-13-10-15(24(8-9-26)7-3-6-21)4-5-18(13)22-23-19-14(2)11-16(25(27)28)12-17(19)20/h4-5,10-12,26H,3,7-9H2,1-2H3 |
InChI Key |
JJHPULOTTFXKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C(C=C2)N(CCC#N)CCO)C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.